molecular formula C19H17F2N3OS B2886324 N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide CAS No. 899905-31-8

N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2886324
CAS No.: 899905-31-8
M. Wt: 373.42
InChI Key: HDRZUAYZBYYFTA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.

    Thioether Formation: The final step involves the formation of the thioether linkage between the imidazole ring and the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorophenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the imidazole ring.

    N-(4-Cyano-1-phenyl)benzamide: Contains a cyano group instead of a fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRZUAYZBYYFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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